6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride
Description
Properties
IUPAC Name |
6-piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.2ClH/c1-2-12-14-7-8-15(12)9-11(1)16-10-3-5-13-6-4-10;;/h1-2,7-10,13H,3-6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEORRMXJDJXEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CN3C=CN=C3C=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Piperidin-4-yloxyimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include:
Condensation Reactions: These involve the reaction of a piperidine derivative with an imidazopyridine precursor under acidic or basic conditions.
Multicomponent Reactions: These reactions combine multiple reactants in a single step to form the desired product, often using catalysts to enhance the reaction efficiency.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidation process, often using metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Piperidin-4-yloxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
6-Piperidin-4-yloxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-Piperidin-4-yloxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Piperidinyl vs.
- Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than mono-salts, critical for oral bioavailability.
Halogenated Derivatives
Halogen substituents, particularly at position 6 of the imidazopyridine core, influence electronic properties and metabolic stability.
Key Observations :
- 6-Chloro Substitution : Compounds like those in show potent antiparasitic activity, suggesting that chloro groups at position 6 may enhance target binding.
- Bromo Substitution : Used in radiolabeling (), indicating bromine’s utility in tracking pharmacokinetics.
Functional Group Variations
Modifications such as esters, carbonitriles, and triazoles introduce diverse pharmacological profiles.
Key Observations :
- Ester/Carbonitrile Groups : Improve binding to polar enzyme active sites (e.g., kinases ).
- Triazole Moieties : Enhance antiparasitic efficacy, as seen in , likely through hydrogen bonding with target proteins.
Structural-Activity Relationship (SAR) Insights
- Core Rigidity : The imidazo[1,2-a]pyridine scaffold’s planar structure facilitates π-π stacking with aromatic residues in enzymes/receptors .
- Position 6 Substitution : Piperidinyloxy groups (as in the target compound) may enhance blood-brain barrier penetration due to moderate lipophilicity, critical for CNS targets .
- Salt Forms : Dihydrochloride salts improve solubility, as seen in , but may reduce membrane permeability compared to free bases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Piperidin-4-yloxyimidazo[1,2-a]pyridine dihydrochloride?
- Methodological Answer : The compound can be synthesized via multi-component coupling reactions. For example, copper-catalyzed three-component reactions (TCC) involving 2-aminopyridines, aldehydes, and alkynes have been optimized for imidazo[1,2-a]pyridine cores . Alternative methods include iodine-catalyzed cyclization of phenoxyacetophenone derivatives, followed by column chromatography purification . Suzuki coupling with boronic acids may also introduce functional groups (e.g., cyano or aryl substituents) to the core structure .
Q. How should researchers handle and store this compound to ensure safety?
- Methodological Answer : Follow strict safety protocols:
- Storage : Keep in a cool, dry place (<25°C) away from oxidizing agents and moisture. Use airtight containers to prevent degradation .
- Handling : Wear PPE (gloves, goggles, lab coat). In case of skin contact, immediately rinse with water and remove contaminated clothing. For inhalation exposure, move to fresh air and seek medical attention if symptoms persist .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) (¹H and ¹³C) confirms hydrogen and carbon environments, while infrared (IR) spectroscopy identifies functional groups (e.g., C≡N or NH stretches). High-resolution mass spectrometry (HRMS) validates molecular weight and purity, with deviations <2 ppm indicating successful synthesis .
Advanced Research Questions
Q. How do structural modifications in the imidazo[1,2-a]pyridine core affect pharmacological activity?
- Methodological Answer : Substituents on the piperidine or pyridine rings significantly alter bioactivity. For example:
- Piperidine substitution : 4-Piperidinyloxy groups enhance binding to receptors like benzodiazepine or PDE3, as seen in analogs with anxiolytic or cardiotonic effects .
- Halogenation : Chlorophenyl or bromo derivatives improve metabolic stability and target affinity, as demonstrated in fluorescent probes for microglial imaging .
Comparative studies using enzyme inhibition assays (e.g., PDE3 activity) and molecular docking can quantify these effects .
Q. What are the challenges in achieving high regioselectivity in multi-component reactions for this compound?
- Methodological Answer : Key challenges include:
- Catalyst selection : Copper catalysts (e.g., CuI) improve regioselectivity in TCC reactions but may require ligand optimization to suppress side products .
- Substrate compatibility : Electron-deficient aldehydes or sterically hindered alkynes reduce yields. Pre-screening substrates via computational modeling (DFT) helps predict reactivity .
- Purification : Column chromatography with gradient elution (hexane/EtOAc) separates regioisomers, but HPLC may be needed for complex mixtures .
Q. How do crystalline polymorphs influence the photophysical properties of related compounds?
- Methodological Answer : Polymorph-dependent luminescence arises from variations in intermolecular interactions (e.g., hydrogen bonding). For example:
- Yellow polymorphs : Exhibit planar molecular arrangements with strong π-π stacking, enhancing fluorescence quantum yield.
- Red polymorphs : Distorted geometries promote excited-state intramolecular proton transfer (ESIPT), shifting emission wavelengths.
X-ray crystallography and time-dependent DFT simulations are critical for correlating structure with photophysical behavior .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
